1-(4-Chlorobenzhydryl)piperazine

概述

描述

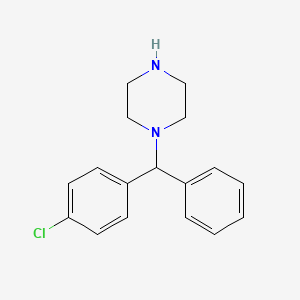

1-(4-Chlorobenzhydryl)piperazine, also known as (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is a white to light beige crystalline powder that is soluble in methanol and has a melting point of 65-70°C . This compound is an inactive metabolite of meclizine and chlorcyclizine and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .

准备方法

1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The synthetic route involves the following steps :

- Mix 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.

- Heat the mixture to 80°C for 0.5 hours.

- Add 4-chlorobenzhydryl chloride in toluene to the mixture and maintain the temperature at 80°C for 2 hours.

- Reflux the mixture at the same temperature for 12 hours.

- Cool the reaction mixture to 20°C.

- Wash the toluene layer twice with 20 mL of water and treat with HCl (15 mL conc. HCl in 5 mL of water) at 5-10°C.

- Filter the reaction mixture and separate the aqueous layer from the filtrate.

- Wash the aqueous layer with 10 mL of toluene and 10 mL of methylene dichloride (MDC).

- Neutralize with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.

- Filter, suck, and dry the solid compound at 50°C for 3 hours.

化学反应分析

1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Common reagents used in these reactions include DMF, KI, toluene, HCl, and NaOH . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Cancer Research

1-(4-Chlorobenzhydryl)piperazine has been investigated for its cytotoxic effects on various cancer cell lines. A study reported the synthesis of derivatives of this compound and their evaluation against several cancer types, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric cancers (KATO-3) . The results indicated significant inhibitory activity on cell growth, highlighting its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HUH7 | 10.5 |

| 5b | MCF7 | 8.2 |

| 5c | HCT-116 | 12.3 |

| 5d | KATO-3 | 9.7 |

The study highlighted that these compounds induce apoptosis in cancer cells through mechanisms such as inhibition of microtubule synthesis and cell cycle progression .

Pain Management

Another significant application of this compound is in the development of sodium channel inhibitors, particularly targeting voltage-gated sodium channel Nav1.7. This channel plays a crucial role in pain signaling pathways and is a target for treating neuropathic pain . Research has shown that derivatives of this compound can effectively block Nav1.7, providing a potential therapeutic avenue for chronic pain management.

Case Study: Nav1.7 Inhibition

In a study evaluating the efficacy of various piperazine derivatives, it was found that modifications to the this compound structure enhanced its potency against Nav1.7 channels. The findings suggest that these compounds could lead to new treatments for conditions such as diabetic neuropathy and post-surgical pain .

Antihistamine Development

The compound has also been utilized in the synthesis of antihistamines, contributing to the development of medications aimed at alleviating allergic reactions and other histamine-mediated conditions . Its structural properties allow it to interact with histamine receptors effectively.

Synthesis and Structural Variations

The versatility of this compound as a scaffold in medicinal chemistry is notable. It serves as a precursor for synthesizing various biologically active compounds, including those with antifungal and antibacterial properties . The ability to modify its structure leads to a wide range of potential therapeutic applications.

Table 2: Structural Variations and Their Applications

| Derivative | Application Area |

|---|---|

| Compound A | Anticancer |

| Compound B | Antihistamine |

| Compound C | Sodium Channel Inhibitor |

作用机制

The mechanism of action of 1-(4-Chlorobenzhydryl)piperazine involves its interaction with molecular targets and pathways. As an inactive metabolite of meclizine and chlorcyclizine, it does not exhibit significant pharmacological activity on its own . it has been used in the synthesis of compounds that target voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses .

相似化合物的比较

1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds, such as :

Meclizine: An antihistamine used to treat motion sickness and vertigo.

Chlorcyclizine: An antihistamine used to treat allergic reactions.

Hydroxyzine: An antihistamine used to treat anxiety and tension.

Cetirizine: An antihistamine used to treat allergy symptoms.

The uniqueness of this compound lies in its role as an intermediate and impurity in the synthesis and production of these antihistamines.

生物活性

1-(4-Chlorobenzhydryl)piperazine (CBP) is a piperazine derivative recognized for its significant biological activities, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its structural features, which include a piperazine ring substituted with a 4-chlorobenzhydryl group, and its potential applications in synthesizing various therapeutic agents.

- Molecular Formula : C₁₇H₁₉ClN₂

- Molecular Weight : 286.8 g/mol

- CAS Number : 303-26-4

CBP appears as a white solid and is primarily used in pharmaceutical applications as an intermediate in synthesizing antihistamines like cetirizine and hydroxyzine. Its derivatives are being explored for their cytotoxic properties against various cancer cell lines.

Biological Activity Overview

Research indicates that this compound exhibits substantial cytotoxic effects against multiple cancer cell lines, including:

- Liver Cancer : HUH7, HEPG2

- Breast Cancer : MCF7, T47D

- Colon Cancer : HCT-116

- Gastric Cancer : KATO-3

- Endometrial Cancer : MFE-296

These effects are attributed to the compound's ability to inhibit cell growth and induce apoptosis in tumor cells, making it a candidate for further pharmacological exploration.

The anticancer activity of CBP is linked to several mechanisms:

- Inhibition of Microtubule Synthesis : This action disrupts the mitotic spindle formation necessary for cell division.

- Cell Cycle Arrest : CBP derivatives have been shown to halt the progression of the cell cycle, preventing proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, CBP derivatives limit tumor growth and metastasis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the cytotoxicity of this compound derivatives:

Table 1: Cytotoxic Effects on Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CBP Derivative 5a | HUH7 | 12.5 | Microtubule inhibition |

| CBP Derivative 5b | MCF7 | 10.0 | Apoptosis induction |

| CBP Derivative 5c | HCT-116 | 15.0 | Cell cycle arrest |

| CBP Derivative 5d | KATO-3 | 8.0 | Angiogenesis inhibition |

These findings demonstrate that derivatives of CBP can effectively inhibit cancer cell growth at varying concentrations, suggesting their potential as therapeutic agents.

Interaction Studies

Interaction studies have revealed that CBP may bind to various neurotransmitter receptors, influencing pathways related to anxiety and allergic responses. This dual activity enhances its profile as a multifunctional agent in treating both psychiatric disorders and cancer.

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00891490 | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-26-4 | |

| Record name | Norchlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorobenzhydryl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。